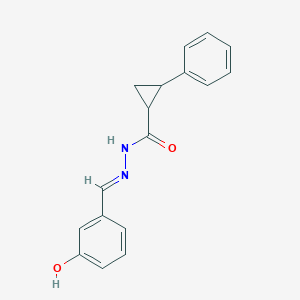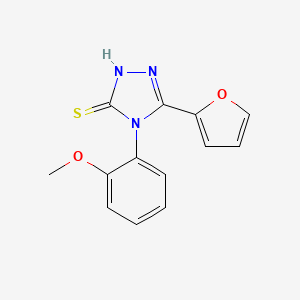![molecular formula C14H11N3O4S2 B5724435 2-{[4-(methylsulfonyl)-2-nitrophenyl]thio}-1H-benzimidazole](/img/structure/B5724435.png)
2-{[4-(methylsulfonyl)-2-nitrophenyl]thio}-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[4-(methylsulfonyl)-2-nitrophenyl]thio}-1H-benzimidazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a benzimidazole derivative that has been synthesized and studied extensively for its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 2-{[4-(methylsulfonyl)-2-nitrophenyl]thio}-1H-benzimidazole is not fully understood. However, it is believed to exert its effects through the inhibition of various enzymes and signaling pathways. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been found to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in various biological systems. The compound has been shown to exhibit potent anti-inflammatory effects by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. It has also been found to exhibit anti-cancer effects by inducing apoptosis and inhibiting the proliferation of cancer cells. Additionally, the compound has been shown to exhibit anti-microbial effects against various bacterial and fungal strains.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 2-{[4-(methylsulfonyl)-2-nitrophenyl]thio}-1H-benzimidazole in lab experiments is its potent activity against various biological systems. The compound has been shown to exhibit potent anti-inflammatory, anti-cancer, and anti-microbial effects, making it a valuable tool for studying these biological processes. However, one of the major limitations of using this compound in lab experiments is its potential toxicity. The compound has been shown to exhibit cytotoxic effects at high concentrations, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 2-{[4-(methylsulfonyl)-2-nitrophenyl]thio}-1H-benzimidazole. One of the major areas of interest is the development of new drugs and therapies based on the compound's anti-inflammatory, anti-cancer, and anti-microbial activities. The compound may also be studied for its effects on other biological systems, such as the nervous system and the endocrine system. Additionally, the compound may be modified to improve its potency and reduce its toxicity, making it a more effective tool for studying biological processes. Overall, the study of this compound has the potential to lead to the development of new drugs and therapies for various diseases and disorders.
Méthodes De Synthèse
The synthesis of 2-{[4-(methylsulfonyl)-2-nitrophenyl]thio}-1H-benzimidazole involves the reaction of 4-(methylsulfonyl)-2-nitroaniline with o-phenylenediamine in the presence of a catalyst. This reaction leads to the formation of the desired compound in good yield. The synthesis method has been optimized to obtain the pure compound with high efficiency.
Applications De Recherche Scientifique
2-{[4-(methylsulfonyl)-2-nitrophenyl]thio}-1H-benzimidazole has been extensively studied for its potential applications in various fields of science. It has been found to exhibit potent anti-inflammatory, anti-cancer, and anti-microbial activities. The compound has also been tested for its effects on various biological systems, including the cardiovascular, respiratory, and immune systems. The results of these studies have shown promising potential for the use of this compound in the development of new drugs and therapies.
Propriétés
IUPAC Name |
2-(4-methylsulfonyl-2-nitrophenyl)sulfanyl-1H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O4S2/c1-23(20,21)9-6-7-13(12(8-9)17(18)19)22-14-15-10-4-2-3-5-11(10)16-14/h2-8H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWXNMDSDDMMRFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)SC2=NC3=CC=CC=C3N2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]thio}acetamide](/img/structure/B5724365.png)
![4-bromo-2-(1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazin-6-yl)phenol](/img/structure/B5724373.png)
![1-(4-chlorophenyl)-4-(4-methyl-1-piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5724378.png)
![N-{[(4-fluorophenyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5724386.png)
![N-{3-[(2-chloro-4-nitrophenoxy)methyl]-4-methoxybenzylidene}-3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5724394.png)

![N-(2-methoxyphenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5724404.png)


![N'-[(4-chlorophenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5724416.png)
![2-[isopropyl(methyl)amino]ethyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate hydrochloride](/img/structure/B5724421.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)[1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B5724423.png)
![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-5-propyl-3-thiophenecarbohydrazide](/img/structure/B5724432.png)
